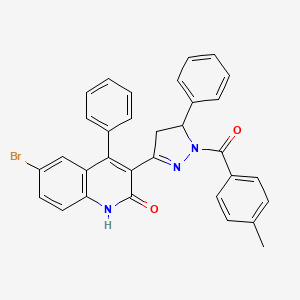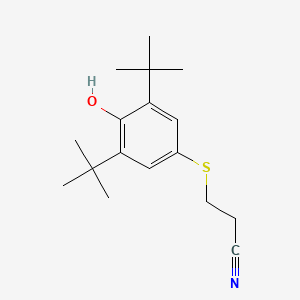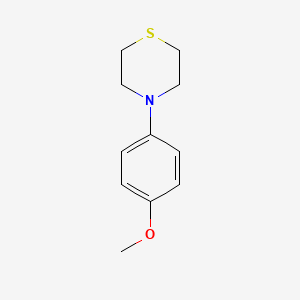![molecular formula C15H24NO5- B11095857 4-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]butanoate](/img/structure/B11095857.png)
4-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]BUTANOATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 4-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]BUTANOATE involves several steps. The synthetic route typically starts with the preparation of the oxazolone ring, followed by the introduction of the butanoate group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .
Scientific Research Applications
4-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]BUTANOATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]BUTANOATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
When compared to similar compounds, 4-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]BUTANOATE stands out due to its unique structure and properties. Similar compounds include 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its derivatives, which are known for their aroma and flavor properties. the presence of the oxazolone ring and the butanoate group in 4-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]BUTANOATE provides it with distinct chemical and biological activities[5][5].
Properties
Molecular Formula |
C15H24NO5- |
|---|---|
Molecular Weight |
298.35 g/mol |
IUPAC Name |
4-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]butanoate |
InChI |
InChI=1S/C15H25NO5/c1-11(2)7-5-9-14(3)15(4,20)16(13(19)21-14)10-6-8-12(17)18/h7,20H,5-6,8-10H2,1-4H3,(H,17,18)/p-1 |
InChI Key |
NSSGDDMZMSYFSP-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CCCC1(C(N(C(=O)O1)CCCC(=O)[O-])(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11095774.png)


![Dimethyl 4,4'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediylmethanediyl)]dibenzoate](/img/structure/B11095793.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11095795.png)

![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(2-hydroxy-5-methylphenyl)methylidene]amino}phenol](/img/structure/B11095806.png)
![N-cyclopropyl-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B11095809.png)
![Methyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B11095815.png)
![4-fluoro-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11095816.png)
![O-{3-[(2-fluorophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate](/img/structure/B11095831.png)
![4-[(2-Ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B11095839.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol](/img/structure/B11095851.png)

